molecular formula C13H16N2O7 B13753709 (2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13753709
M. Wt: 312.27 g/mol
InChI Key: UBPWUQYYMVQUQX-UNLLLRGISA-N
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Description

The compound (2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule characterized by multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid: can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield carbonyl compounds, while reduction of the imine group would yield an amine .

Scientific Research Applications

(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H16N2O7

Molecular Weight

312.27 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C13H16N2O7/c14-11(6-4-2-1-3-5-6)15-22-13-9(18)7(16)8(17)10(21-13)12(19)20/h1-5,7-10,13,16-18H,(H2,14,15)(H,19,20)/t7-,8-,9+,10-,13-/m0/s1

InChI Key

UBPWUQYYMVQUQX-UNLLLRGISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/N

Canonical SMILES

C1=CC=C(C=C1)C(=NOC2C(C(C(C(O2)C(=O)O)O)O)O)N

Origin of Product

United States

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